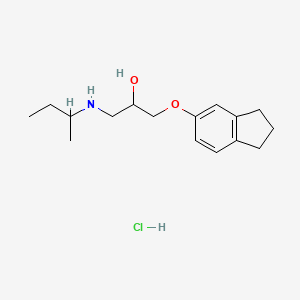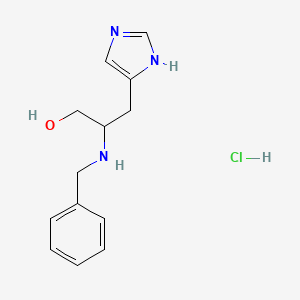
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one
Descripción general
Descripción
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one (2-HMTCC) is a natural product isolated from the plant species, Cinnamomum camphora. It is a member of the flavonoid family and has been studied extensively for its various biological activities. 2-HMTCC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to possess antifungal, antiviral, and anti-bacterial activities. Furthermore, 2-HMTCC has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 2-hydroxy-7-methoxy-2-trichloromethylchroman-4-one can be synthesized through the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium tert-butylate (Sosnovskikh & Usachev, 2002). This process results in 2-hydroxy-2-trichloromethylchroman-4-ones, which can be further dehydrated to yield 2-trichloromethyl-chromones.
Potential Biological Applications
- Diabetes Mellitus Research : A related compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, has been studied for its effects on insulin resistance, gene expression related to diabetes mellitus, and blood glucose levels in diabetic rats (Prasetyastuti et al., 2016).
Chemical Reactions and Derivatives
- Reactions with Vilsmeier Reagent : Studies have shown that the reaction of Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its analogues can produce chlorochromenes, which are important for synthetic applications (Brown, Marcus, & Anastasis, 1985).
- Formation of Chromenylium Salts : Research has also indicated that 2-(dialkylamino)-7-methoxychromones can be transformed into chromenylium salts, which could have implications in various chemical processes (Mazzei, Ermili, Sottofattori, & Roma, 1981).
Propiedades
IUPAC Name |
2-hydroxy-7-methoxy-2-(trichloromethyl)-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O4/c1-17-6-2-3-7-8(15)5-10(16,11(12,13)14)18-9(7)4-6/h2-4,16H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJELCHIUJDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




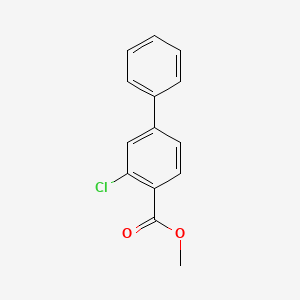
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)
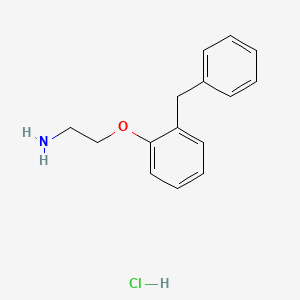
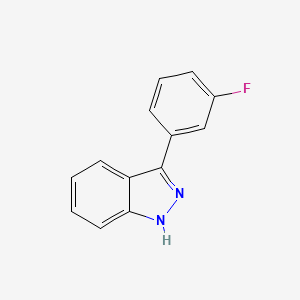
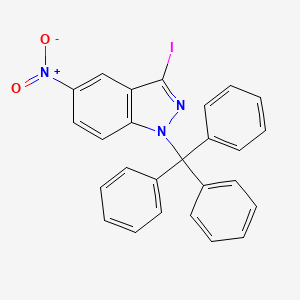
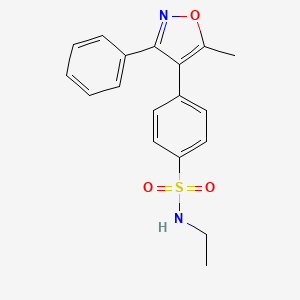


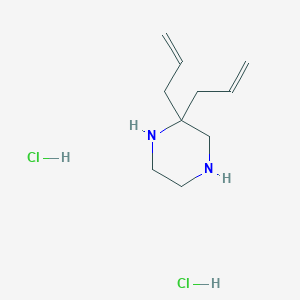
![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)
